molecular formula C2H6N2O2 B8765401 2-(Aminooxy)acetamide CAS No. 35251-42-4

2-(Aminooxy)acetamide

Cat. No.: B8765401
CAS No.: 35251-42-4
M. Wt: 90.08 g/mol
InChI Key: VTRGCUISDBTZIB-UHFFFAOYSA-N
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Description

2-(Aminooxy)acetamide is a specialized acetamide derivative characterized by the presence of an aminooxy (-ONH₂) group at the second carbon position of the acetamide backbone. Its molecular formula is C₂H₆N₂O₂, and it serves as a versatile intermediate in organic synthesis, particularly for constructing heterobifunctional linkers in bioconjugation chemistry . The aminooxy group enables selective reactions with carbonyl-containing molecules (e.g., ketones, aldehydes), making it valuable in drug delivery systems and glycobiology research.

Properties

CAS No.

35251-42-4

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

IUPAC Name

2-aminooxyacetamide

InChI

InChI=1S/C2H6N2O2/c3-2(5)1-6-4/h1,4H2,(H2,3,5)

InChI Key

VTRGCUISDBTZIB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)ON

Origin of Product

United States

Scientific Research Applications

Bioconjugation

2-(Aminooxy)acetamide is extensively used as a linker in bioconjugation processes. It facilitates the attachment of biomolecules, such as proteins and antibodies, to surfaces or other molecules. This capability enhances the development of targeted therapies, particularly in cancer treatment .

Drug Delivery Systems

The unique structure of this compound enables the formulation of advanced drug delivery systems. Its ability to selectively target specific cells improves the efficacy and specificity of drug targeting, making it a valuable tool in cancer therapy .

Diagnostics

This compound is employed in diagnostic applications, including the creation of biosensors that detect specific biomolecules. Such technologies are vital for early disease detection and monitoring, providing critical insights into patient health .

Chemical Biology Research

In chemical biology, this compound plays a significant role in studying protein interactions and cellular processes. It aids scientists in understanding complex biological systems, contributing to advancements in therapeutic strategies .

Study on Enzyme Inhibition

Research has demonstrated that this compound can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine, which are essential for treating depression.

Table 1: MAO-A Inhibition Data

CompoundDose (mg/kg)Immobility Duration (s)% Decrease in Immobility
VS251567.48 ± 2.028.07
3049.73 ± 2.046.98
6068.02 ± 3.027.49

Cyclooxygenase Inhibition

Another study focused on the potential anti-inflammatory properties of the compound, suggesting its effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation.

Protein Modification Studies

The compound has been utilized in bioorthogonal chemistry for modifying proteins, which is crucial for developing targeted therapies in cancer treatment. It allows for precise modifications that can enhance therapeutic efficacy.

Comparison with Similar Compounds

Key Structural Features :

  • Acetamide core with an aminooxy substituent.
  • High polarity due to the -NH-O- functional group.
  • Reactivity toward carbonyl groups via oxime ligation .

Comparison with Structurally Related Acetamide Derivatives

2-Phenoxyacetamide Analogues

Structural Differences :

  • Core Modification: Replaces the aminooxy group with a phenoxy (-OPh) moiety.
  • Substituents : Variants include electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -Cl, -COOCH₃) groups on the aromatic ring .

N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)-acetamide

Structural Differences :

  • Core Modification: Incorporates a pyrrolidinone ring fused to the acetamide backbone.
  • Substituents : Acylated with anhydrides (e.g., acetic, benzoic) .

AP-M Inhibitors: 2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic Acids

Structural Differences :

  • Core Modification: Combines acetamide with a phenoxyacetic acid group and azacycloalkyl rings (e.g., pyrrolidinone).

Pyridazin-3(2H)-one Derivatives

Structural Differences :

  • Core Modification: Replaces acetamide with a pyridazinone ring.

Physicochemical and Spectral Data Comparison

Compound Molecular Formula Melting Point (°C) Key Spectral Data Applications References
2-(Aminooxy)acetamide C₂H₆N₂O₂ Not reported ¹H NMR (D₂O): δ 4.62 (s, 2H) Bioconjugation, glycobiology
2-Phenoxyacetamide (4-OMe) C₉H₁₁NO₂ 145–148 ¹³C NMR: δ 168.9 (C=O), 114–130 (aromatic) MAO-B inhibitors
N-Acyl-pyrrolidinone C₈H₁₂N₂O₃ 120–125 FTIR: 1650 cm⁻¹ (amide I) GABA receptor modulators
AP-M Inhibitor (C₁₅H₁₈N₂O₅) C₁₅H₁₈N₂O₅ 156–160 HRMS: m/z 330.12 [M+H]+ Enzyme inhibition

Q & A

Q. Data Analysis :

Compound IDSubstituentMIC (µg/mL) S. aureusZone of Inhibition (mm) C. albicans
473,5-Difluorophenyl8.212
483-Isopropylphenyl6.514

Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) .

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